cis-3-Benzyloxymethylcyclobutanol
Description
Significance of Strained Ring Systems in Modern Organic Synthesis and Medicinal Chemistry
Strained ring systems, such as cyclobutanes, possess a higher internal energy compared to their acyclic or larger-ring counterparts due to bond angle deviation from the ideal tetrahedral angle and torsional strain. nih.govlibretexts.org This stored energy can be harnessed to drive chemical reactions, enabling transformations that might otherwise be energetically unfavorable. In organic synthesis, this "ring strain release" is a valuable strategy for constructing intricate molecular frameworks.
In medicinal chemistry, the introduction of a strained ring can profoundly impact a molecule's biological activity. The rigid nature of these rings can help to lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the replacement of more common, flexible linkers with a cyclobutane (B1203170) ring can improve metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov
Conformational Constraints and Pharmacological Advantages of Cyclobutane Derivatives in Drug Design
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation. nih.govresearchgate.net This non-planar geometry provides a three-dimensional scaffold that can be strategically functionalized. By placing substituents in specific orientations on the cyclobutane ring, chemists can precisely control the spatial arrangement of pharmacophoric groups, leading to a more favorable interaction with a receptor or enzyme active site. nih.gov
This conformational restriction offers several pharmacological advantages:
Enhanced Potency: By pre-organizing the molecule in its active conformation, the entropic penalty of binding is reduced, often leading to a significant increase in potency. nih.gov
Improved Selectivity: The rigid framework can disfavor binding to off-target receptors, leading to a more selective drug profile and potentially reducing side effects.
Increased Metabolic Stability: The carbon-carbon bonds of the cyclobutane ring are generally robust and less prone to metabolic cleavage compared to other functional groups. nih.gov
Favorable Physicochemical Properties: The incorporation of a cyclobutane moiety can influence properties such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). nih.gov
Role of cis-3-Benzyloxymethylcyclobutanol as a Versatile Synthetic Intermediate
This compound has emerged as a particularly valuable building block in the synthesis of complex molecules, most notably in the field of antiviral agents. chemimpex.com Its structure combines the conformational benefits of the cyclobutane core with strategically placed functional groups that allow for a variety of chemical manipulations.
The hydroxyl group provides a reactive handle for derivatization or for directing subsequent reactions. The benzyloxymethyl group, while offering steric influence, can also be deprotected to reveal a primary alcohol, providing another site for chemical modification. The cis stereochemistry of the substituents provides a defined starting point for stereocontrolled syntheses.
This compound serves as a key intermediate in the preparation of carbocyclic nucleoside analogues, where the cyclobutane ring mimics the furanose sugar of natural nucleosides. tandfonline.comtandfonline.com These analogues are of significant interest due to their potential to inhibit viral replication and their increased stability towards enzymatic degradation compared to their natural counterparts. tandfonline.com The versatility of this compound allows for the systematic variation of the nucleobase and other substituents, facilitating the exploration of structure-activity relationships in the development of new therapeutic agents. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOEODTOJCIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197167-53-6 | |
| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Cis 3 Benzyloxymethylcyclobutanol and Its Stereoisomers
Strategies for the Construction of the Cyclobutane (B1203170) Core
The construction of the four-membered cyclobutane ring is a key challenge in the synthesis of cis-3-Benzyloxymethylcyclobutanol. Various strategies have been developed to address this challenge, including cycloaddition reactions and ring-expansion methods.
[2+2] Cycloaddition Reactions in Cyclobutanol (B46151) Synthesis.ru.nlresearchgate.netnih.govrsc.orgnih.gov
The [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutanes. nih.govrsc.orgnih.gov This reaction involves the combination of two two-carbon components to form the four-membered ring.
Hyperbaric [2+2] Cycloaddition Approaches for Functionalized Cyclobutanols.ru.nlresearchgate.net
High-pressure, or hyperbaric, conditions can be employed to promote [2+2] cycloaddition reactions that may be inefficient at atmospheric pressure. ru.nlresearchgate.net For instance, the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols utilized a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether as the key step. ru.nlresearchgate.net This approach allows for the creation of cyclobutanes with multiple points of diversification, which is valuable for the development of compound libraries for drug discovery. ru.nl The reaction conditions for these hyperbaric cycloadditions are typically optimized by varying parameters such as pressure, temperature, reaction time, and the stoichiometry of the reactants. ru.nl
Cycloaddition of Dichloroketene (B1203229) in the Synthesis of Cyclobutanone (B123998) Precursors.researchgate.netacs.org
Dichloroketene, generated in situ, is a reactive ketene (B1206846) that readily participates in [2+2] cycloadditions with a variety of olefins to produce α,α-dichlorocyclobutanone derivatives. researchgate.net These cyclobutanones serve as versatile precursors for further functionalization to obtain desired cyclobutanol derivatives. The high reactivity of dichloroketene allows for cycloaddition with even unactivated olefins. researchgate.net The resulting dichlorocyclobutanones can be transformed into a range of other cyclobutane compounds. researchgate.netacs.org
Formal [3+1]-Cycloaddition Routes to 3-Borylated Cyclobutanols.nih.govnih.gov
A novel approach to the synthesis of substituted cyclobutanols involves a formal [3+1]-cycloaddition. This method utilizes 1,1-diborylalkanes as a C1-bisnucleophile and epihalohydrins or epoxy alcohol derivatives as C3-biselectrophiles to construct the cyclobutane ring. nih.govnih.gov This strategy provides access to 3-borylated cyclobutanols, where the boronic ester group serves as a convenient handle for further synthetic transformations, such as cross-coupling reactions. nih.govtymcdonald.com A significant advantage of this method is the ability to use enantioenriched epibromohydrins to produce enantioenriched cyclobutanols with high enantiospecificity. nih.govnih.gov
| Reactant 1 | Reactant 2 | Product | Key Features |
| 1,1-diborylalkanes | Epihalohydrins or epoxy alcohol derivatives | 3-Borylated cyclobutanols | Formal [3+1]-cycloaddition, provides a handle for further functionalization. nih.govnih.gov |
Grignard and Amide Coupling Reactions for Polysubstituted Cyclobutanes.calstate.edu
Polysubstituted cyclobutanes can be synthesized through a two-step route involving Grignard and amide coupling reactions. calstate.edu This methodology allows for the creation of a library of 1,1,3-trisubstituted cyclobutane compounds in a stereochemically controlled manner. calstate.edu The modular nature of this synthetic scheme provides the flexibility to introduce a variety of substituents by using different Grignard and amine reagents. calstate.edu
Stereocontrol and Diastereoselective Synthesis of this compound.ru.nlresearchgate.netcalstate.edunih.govresearchgate.netnih.gov
Achieving the desired cis stereochemistry of the substituents on the cyclobutane ring is a critical aspect of the synthesis of this compound. Various strategies are employed to control the stereochemical outcome of the reactions.
The diastereoselective synthesis of functionalized cyclobutanes has been a subject of extensive research. nih.govresearchgate.netnih.gov For example, in the synthesis of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols, the incorporation of amino groups was achieved with moderate to excellent diastereoselectivity through a conjugate addition to the cyclobutane scaffolds. ru.nlresearchgate.net The stereochemical outcome of such nucleophilic additions is often governed by steric approach control, where the nucleophile attacks from the less hindered face of the cyclobutane ring. researchgate.net
In the context of synthesizing this compound, a common strategy involves the stereoselective reduction of a corresponding cyclobutanone precursor. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction, favoring the formation of the cis-cyclobutanol.
The formal [3+1]-cycloaddition approach to 3-borylated cyclobutanols also demonstrates excellent stereocontrol. nih.gov When using enantioenriched epibromohydrins, the reaction proceeds with high enantiospecificity, leading to the formation of enantioenriched cyclobutanols. nih.govnih.gov This method allows for the rapid generation of molecular complexity from stereochemically defined starting materials. tymcdonald.com
| Synthetic Strategy | Key Stereochemical Control Element | Resulting Stereochemistry |
| Hyperbaric [2+2] Cycloaddition | Steric approach control in subsequent nucleophilic addition | Moderate to excellent diastereoselectivity. ru.nlresearchgate.net |
| Formal [3+1]-Cycloaddition | Use of enantioenriched epibromohydrins | High enantiospecificity (>98% es). nih.govnih.gov |
| Grignard and Amide Coupling | Stereochemically controlled reaction sequence | Stereochemically controlled formation of 1,1,3-trisubstituted cyclobutanes. calstate.edu |
Diastereoselectivity in Conjugate Addition Reactions to Cyclobutane Scaffolds
Conjugate addition, or Michael addition, to activated cyclobutene (B1205218) systems is a powerful strategy for establishing the 1,3-disubstituted pattern found in this compound. The stereochemical outcome of this addition is critical for achieving the desired cis relationship between the substituents.
Research has demonstrated that the diastereoselectivity of Michael additions to cyclobutene acceptors is highly dependent on the nature of the nucleophile, the substrate, and the reaction conditions. For example, the addition of N-nucleophiles like imidazoles and other azoles to cyclobutene esters and amides can proceed with high diastereoselectivity. researchgate.net Similarly, sulfa-Michael additions using various thiols in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to produce thio-substituted cyclobutanes with excellent diastereomeric ratios (dr), often exceeding 95:5. rsc.org
In a potential synthesis of a precursor to this compound, a benzyloxymethyl nucleophile could be added to a cyclobutene ester. The facial selectivity of the attack on the double bond would be directed by the existing ester group, leading preferentially to the thermodynamically more stable trans product in many cases. However, careful selection of catalysts and conditions can favor the formation of the cis isomer. Sequential photocatalytic strategies involving [2+2] photocycloadditions followed by further functionalization also provide a route to densely substituted cyclobutane scaffolds with high diastereoselectivity. nih.govresearchgate.net
| Michael Acceptor | Nucleophile | Catalyst/Base | Diastereomeric Ratio (dr) | Reference |
| Cyclobutene ester/amide | Imidazoles, Azoles | Base | High dr | researchgate.net |
| Cyclobutene ester/amide | Thiols | DBU | >95:5 | rsc.org |
| 3-Chloromaleimides | Alkenes/Alkynes | Photosensitizer | High dr | nih.gov |
Enantioselective Synthesis of Chiral Cyclobutanol Precursors
Accessing enantiomerically pure this compound requires the synthesis of chiral precursors with high enantioselectivity. Several modern catalytic asymmetric methods have been developed for the construction of chiral cyclobutane and cyclobutene cores. chemistryviews.org
One effective strategy involves the asymmetric [2+2] cycloaddition of alkenes. chemistryviews.org Visible-light-induced cycloadditions have emerged as a powerful tool, though they can require directing groups. chemistryviews.org A notable advancement is the development of cascade reactions, such as an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, which produces enantioenriched cyclobutane derivatives from simple alkenes without the need for directing groups. chemistryviews.org This approach offers high yields and excellent enantioselectivities.
Another innovative method is the Brønsted acid-catalyzed isomerization of bicyclo[1.1.0]butanes (BCBs). Using a chiral N-triflyl phosphoramide (B1221513) catalyst, BCBs can be converted into valuable chiral cyclobutenes with high regio- and enantiocontrol (up to 90% ee). dicp.ac.cn These chiral cyclobutene intermediates are versatile platforms for further elaboration into target molecules like chiral cyclobutanols. dicp.ac.cn Furthermore, formal [3+1] cycloadditions of cyclopropanone (B1606653) surrogates with ylides can produce enantioenriched cyclobutanones, which serve as key precursors to other functionalized cyclobutanes. acs.org
| Synthetic Method | Catalyst/Reagent | Substrate Type | Enantioselectivity (ee) | Reference |
| Cascade Allylic Etherification/[2+2] Photocycloaddition | Iridium complex & Chiral Ligand | Cinnamyl alcohols & Allyl acetates | Excellent | chemistryviews.org |
| Isomerization of BCBs | Chiral N-triflyl phosphoramide | Bicyclo[1.1.0]butanes | Up to 90% | dicp.ac.cn |
| Ring Expansion | Sulfoxonium ylides | Chiral cyclopropanones | Stereospecific | acs.org |
| Asymmetric [2+2] Cycloaddition | Transition Metal Catalysts | Alkenes and Ketenes/Ynol ethers | Varies | acs.org |
Influence of Chiral Auxiliaries and Catalysts on Stereochemical Outcomes
The stereochemical landscape of cyclobutane synthesis can be effectively controlled by employing either chiral auxiliaries or chiral catalysts. mdpi.com Chiral auxiliaries are moieties that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction, after which they are removed. numberanalytics.comnumberanalytics.com For instance, a chiral auxiliary attached to a cyclobutene precursor can effectively shield one face of the molecule, forcing an incoming reagent to attack from the opposite side, thereby ensuring a high degree of stereocontrol in reactions like cycloadditions or conjugate additions. mdpi.com The effectiveness of an auxiliary depends on its steric and electronic properties and its ability to create a well-defined chiral environment around the reaction center. numberanalytics.comnumberanalytics.com
Alternatively, catalyst-controlled C-H functionalization offers a more atom-economical approach. mdpi.com This strategy avoids the need for pre-installing and later removing a directing group. Recent advancements have shown that by simply selecting the appropriate rhodium catalyst, it is possible to functionalize different C-H bonds on a cyclobutane ring with high regio- and stereoselectivity. nih.gov This method allows for the synthesis of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material, providing access to novel chemical space and pharmaceutically relevant building blocks. nih.gov Chiral bifunctional acid-base catalysts, such as those derived from chinchona alkaloids, have also proven highly effective in enantioselective Michael additions to form substituted cyclobutanes. rsc.org
| Strategy | Controller | Reaction Type | Key Feature | Reference |
| Chiral Auxiliary | Covalently bound chiral group | Cycloaddition, Conjugate Addition | Auxiliary directs reagent attack to one face of the substrate. | mdpi.comnumberanalytics.com |
| Catalyst Control | Chiral Rhodium Catalyst | C-H Functionalization | Catalyst identity dictates site-selectivity (e.g., C1 vs. C3). | nih.gov |
| Asymmetric Catalysis | Chiral Squaramide Catalyst | Sulfa-Michael Addition | Bifunctional catalyst activates both nucleophile and electrophile. | rsc.org |
Derivatization and Functionalization of the Cyclobutanol Moiety
Once the chiral cyclobutanol core is synthesized, its hydroxyl group serves as a versatile handle for further derivatization and functionalization, enabling the introduction of diverse chemical entities.
Alkylation and Etherification Reactions of the Hydroxyl Group
The hydroxyl group of a cyclobutanol can be readily converted into an ether through alkylation, most commonly via the Williamson ether synthesis. youtube.com This reaction involves the deprotonation of the alcohol with a suitable base to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide or sulfonate. youtube.comyoutube.com
For the synthesis of molecules like this compound, this reaction could be envisioned in two ways: either by starting with a cyclobutanol and alkylating it with benzyl chloromethyl ether, or by starting with 3-(hydroxymethyl)cyclobutanol (B1367685) and performing a benzylation on the primary alcohol followed by functionalization of the secondary alcohol. The choice of base is critical; strong bases like sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (Cs₂CO₃) are typically used. youtube.com The reaction is generally performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). youtube.com A significant side reaction to consider, especially with secondary or tertiary alkyl halides, is E2 elimination. youtube.com
| Alcohol Type | Base | Alkylating Agent | Solvent | Key Considerations | Reference |
| Primary Alcohol | NaH, KOH | Primary Alkyl Halide (e.g., BnBr) | THF, DMF | Generally high yielding. | youtube.com |
| Secondary Alcohol | NaH, KOH, Cs₂CO₃ | Primary Alkyl Halide | Aprotic Solvents | Potential for E2 elimination with hindered substrates. | youtube.comyoutube.com |
| Phenol | K₂CO₃, Cs₂CO₃ | Secondary Alkyl Mesylate | DMF, Acetonitrile | Can proceed with mild bases; phase-transfer catalysts may be used. | youtube.com |
Silylation Strategies for Protecting Group Manipulation
In a multi-step synthesis, the hydroxyl group of the cyclobutanol often needs to be temporarily protected. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a wide range of reaction conditions, and clean removal. gelest.combeilstein-journals.org
The choice of silyl group allows for fine-tuning of chemical stability. Common silylating agents include chlorotrimethylsilane (B32843) (TMS-Cl), triethylsilyl chloride (TES-Cl), tert-butyldimethylsilyl chloride (TBS-Cl), and triisopropylsilyl chloride (TIPS-Cl). gelest.comnih.gov These are typically installed using the silyl chloride and a weak base like imidazole (B134444) or triethylamine (B128534) in an aprotic solvent. gelest.com The steric bulk of the silyl group dictates its stability: TMS is the most labile, while TIPS is very robust. gelest.combeilstein-journals.org This differential stability allows for the selective deprotection of one silyl ether in the presence of another. harvard.edu Deprotection is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which cleaves the strong silicon-oxygen bond. harvard.eduyoutube.com
| Silyl Group | Common Reagent | Relative Stability | Typical Deprotection | Reference |
| TMS (Trimethylsilyl) | TMS-Cl, HMDS | Low | Mild acid, K₂CO₃/MeOH | gelest.combeilstein-journals.org |
| TES (Triethylsilyl) | TES-Cl | Moderate | TBAF, Acid | beilstein-journals.orgharvard.edu |
| TBS (tert-Butyldimethylsilyl) | TBS-Cl | High | TBAF, Acid | gelest.comnih.gov |
| TIPS (Triisopropylsilyl) | TIPS-Cl | Very High | TBAF (slower), HF•Pyridine | gelest.combeilstein-journals.org |
Synthetic Utility of Boron-Containing Cyclobutanol Derivatives
Converting the cyclobutanol moiety into a boron-containing derivative, such as a boronic acid or boronate ester, transforms it into a highly versatile synthetic intermediate. psu.edu These organoboron compounds are exceptionally useful in modern organic synthesis, primarily as coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov
A cyclobutanol can be converted to its corresponding boronate ester through various methods. For instance, a cyclobutane ring bearing a boron group can be constructed directly via a photosensitized [2+2] cycloaddition using a vinyl boronate ester as one of the coupling partners. researchgate.net Alternatively, a pre-formed cyclobutane containing a halide or triflate can undergo Miyaura borylation. The resulting cyclobutyl boronate ester can then be coupled with a wide array of aryl or vinyl halides/triflates, allowing for the facile introduction of complex carbon-based substituents onto the cyclobutane scaffold. The unique physicochemical properties of boron and the increasing success of boron-containing drugs have made these derivatives attractive targets in medicinal chemistry. psu.edunih.gov
Chemical Transformations and Reactivity Profiles of Cis 3 Benzyloxymethylcyclobutanol Derivatives
Ring-Opening Reactions of Cyclobutane (B1203170) Systems for Diverse Scaffold Generation
The inherent ring strain of the cyclobutane core in cis-3-Benzyloxymethylcyclobutanol is a key driver of its reactivity, particularly in reactions that lead to the cleavage of the four-membered ring. Such ring-opening reactions are synthetically valuable as they allow for the transformation of the compact cyclobutane scaffold into linear butane (B89635) derivatives, thereby generating diverse molecular frameworks.
One of the most fundamental ring-opening reactions for cyclobutanes is catalytic hydrogenation. pharmaguideline.comslideshare.net In the presence of catalysts such as nickel (Ni) or platinum (Pt), the cyclobutane ring can be cleaved to form the corresponding open-chain alkane. slideshare.net For this compound, this reaction would be expected to yield a substituted n-butane derivative. The conditions for hydrogenation become progressively more demanding as the ring size of the cycloalkane increases, making the strained cyclobutane ring susceptible to this transformation under conditions that might leave larger rings intact. pharmaguideline.com
Table 1: General Ring-Opening Hydrogenation of Cyclobutane
| Reactant | Catalyst | Product | Description |
|---|---|---|---|
| Cyclobutane | Ni or Pt | n-Butane | Catalytic hydrogenation cleaves the C-C bonds of the strained ring to form the corresponding linear alkane. slideshare.net |
| This compound (Hypothetical) | Ni or Pt | 2-(Benzyloxymethyl)butan-1-ol | Ring-opening via hydrogenation would produce a linear butane scaffold, a significant structural transformation. |
The propensity of the cyclobutane ring to undergo such reactions highlights its utility in synthetic chemistry as a masked or latent linear chain, which can be revealed under specific chemical conditions.
Reaction Pathways Involving the Benzyloxymethyl Substituent
The benzyloxymethyl group (-CH₂OBn) is a common protecting group for alcohols in organic synthesis due to its general stability across a wide range of reaction conditions, including acidic and basic environments. organic-chemistry.org In the context of this compound, the benzyl (B1604629) ether protects the primary alcohol of a conceptual "cis-3-hydroxymethylcyclobutanol" core. The primary reaction pathway involving this substituent is its removal (deprotection) to unmask the alcohol, which can then undergo further functionalization.
The most common method for deprotecting a benzyl ether is through catalytic hydrogenation. organic-chemistry.org This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). This reaction is highly efficient and clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct. A significant consideration for this compound is that the conditions for benzyl ether hydrogenolysis are often similar to those required for the hydrogenation of the cyclobutane ring, potentially leading to simultaneous deprotection and ring-opening.
Alternatively, benzyl ethers can be removed via oxidative cleavage. organic-chemistry.org Reagents like ozone can be used for this purpose. Additionally, certain Lewis acids can facilitate the cleavage of benzyl ethers. organic-chemistry.org
Table 2: Selected Deprotection Methods for Benzyl Ethers
| Method | Reagents | Product from Benzyl Ether | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Alcohol + Toluene | A widely used, high-yielding method. organic-chemistry.org |
| Oxidative Cleavage | O₃ | Benzoic Ester/Acid + Alcohol | An alternative for substrates sensitive to hydrogenation. organic-chemistry.org |
| Lewis Acid Catalysis | FeCl₃, etc. | Alcohol | Conditions vary depending on the substrate and specific Lewis acid used. organic-chemistry.org |
Synthetic Utility of Functional Groups on the Cyclobutane Ring in Subsequent Transformations
The secondary hydroxyl (-OH) group on the cyclobutane ring of this compound is a key handle for subsequent synthetic transformations. This functional group allows for a variety of reactions to build molecular complexity while retaining the cyclobutane core. The reactivity of this hydroxyl group is analogous to that seen in other complex molecules where alcohols serve as key intermediates for further elaboration. mdpi.com
Common transformations of the hydroxyl group include:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, cis-3-Benzyloxymethylcyclobutanone. This transformation can be achieved using a wide array of modern oxidizing agents (e.g., PCC, Swern oxidation, Dess-Martin periodinane). The resulting ketone is a valuable electrophilic intermediate for nucleophilic addition reactions (e.g., Grignard, organolithium reagents), allowing for the introduction of new carbon-carbon bonds.
Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions like the Fischer esterification or Steglich esterification) can convert the alcohol into an ester. This modifies the properties of the molecule and can be used to introduce other functional moieties.
Etherification: The alcohol can be deprotonated with a base (e.g., NaH) and reacted with an alkyl halide (Williamson ether synthesis) to form a new ether. This allows for the attachment of a wide variety of alkyl or aryl groups.
These transformations underscore the role of the hydroxyl group as a versatile anchor point for building more elaborate structures, making this compound a useful building block in multistep syntheses. chemimpex.com
Table 3: Potential Synthetic Transformations of the Hydroxyl Group
| Reaction Type | Reagent Class | Resulting Functional Group | Synthetic Value |
|---|---|---|---|
| Oxidation | Oxidizing Agents (e.g., PCC, DMP) | Ketone | Creates an electrophilic center for C-C bond formation. |
| Esterification | Acyl Halides, Carboxylic Acids | Ester | Modifies polarity and introduces new functional groups. |
| Etherification | Alkyl Halides (with base) | Ether | Allows for the attachment of diverse R-groups. |
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Utilization of cis-3-Benzyloxymethylcyclobutanol as a Key Building Block in Complex Molecule Construction
The inherent ring strain of the cyclobutane (B1203170) moiety in this compound imparts distinct reactivity, rendering it an attractive starting material for the synthesis of more intricate molecular architectures. chemimpex.comrsc.org Organic chemists leverage this reactivity to construct complex natural products and other challenging targets. rsc.org The benzyloxymethyl group not only enhances its solubility and stability but also provides a handle for further functionalization. chemimpex.com This compound is frequently employed as an intermediate in multi-step synthetic sequences, enabling the efficient assembly of complex frameworks. chemimpex.comfishersci.co.uk The strategic disconnection of target molecules often reveals a cyclobutane-containing fragment that can be traced back to precursors like this compound, highlighting its importance in synthetic design. rsc.org
Development of Cyclobutane-Containing Structures as Bioactive Agents
The incorporation of the cyclobutane motif into drug candidates is a strategy employed in medicinal chemistry to explore novel chemical space and to develop compounds with improved pharmacological profiles. chemimpex.comnih.gov The rigid nature of the cyclobutane ring can confer a specific three-dimensional conformation to a molecule, which can be crucial for its interaction with biological targets. nih.gov
Design and Synthesis of Cannabinoid Receptor Ligands
The cannabinoid receptors, CB1 and CB2, are significant targets for the development of therapeutics for a range of conditions. nih.govgoogle.com Researchers have explored the synthesis of novel cannabinoid receptor ligands by modifying the structure of known active compounds. nih.gov While direct synthesis of cannabinoid ligands from this compound is not explicitly detailed in the provided results, the broader principle of designing and synthesizing selective cannabinoid receptor ligands often involves the creation of diverse chemical structures to probe structure-activity relationships. researchgate.netuconn.edunih.gov The development of selective CB2 receptor agonists, for instance, holds promise for treating inflammatory diseases without the psychoactive side effects associated with CB1 receptor activation. nih.govrsc.org
Exploration of Cyclobutane Derivatives for Antimicrobial Activity
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Studies have shown that derivatives containing a cyclobutane ring can exhibit significant antibacterial and antifungal properties. nih.gov For example, a series of Schiff bases incorporating a 3-substituted cyclobutane ring were synthesized and evaluated for their antimicrobial activity. nih.gov Some of these compounds demonstrated notable efficacy against various bacterial and fungal strains. nih.govresearchgate.net This highlights the potential of the cyclobutane scaffold as a pharmacophore in the design of new antimicrobial drugs. nih.gov
Investigation of Enzyme Inhibition Potential of Benzyloxy-Substituted Cyclobutanols
The specific investigation of this compound as an enzyme inhibitor is not extensively detailed in the provided search results. However, the broader class of cyclobutane-containing molecules has been explored for their potential to inhibit various enzymes. For instance, the triphosphate of a cyclobutyl guanine (B1146940) nucleoside analogue has been shown to selectively inhibit viral DNA polymerase. nih.gov This suggests that the cyclobutane scaffold can be incorporated into molecules designed to target the active sites of enzymes.
Synthesis of Nucleoside Analogs for Antiviral Drug Design
Nucleoside analogs are a cornerstone of antiviral therapy. youtube.commdpi.com The modification of the sugar moiety is a common strategy in the design of these drugs, and the replacement of the ribose ring with a cyclobutane ring has proven to be a successful approach. nih.govnih.gov Enantiomerically pure cyclobutyl nucleoside analogues have been synthesized and shown to possess potent activity against a range of herpesviruses. nih.gov The synthesis of these analogs often involves the use of chiral cyclobutane diols, which can be derived from precursors like this compound. nih.gov These cyclobutyl nucleoside analogs function by being converted to their triphosphate form within the cell, which then inhibits viral DNA polymerase. nih.gov
| Nucleoside Analog Type | Target Virus(es) | Mechanism of Action |
| Cyclobutyl Guanine Analogues | Herpesviruses | Inhibition of viral DNA polymerase |
| Cyclobutyl Adenine Analogues | Herpesviruses | Inhibition of viral DNA polymerase |
Development of Pyrrolo-pyrimidine Derivatives as Axl Inhibitors
The Axl receptor tyrosine kinase is an attractive target for cancer therapy due to its role in tumor growth and metastasis. nih.govnih.gov Researchers have designed and synthesized various series of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors. nih.govnih.gov While a direct synthetic link to this compound is not established in the provided information, the development of these inhibitors often involves the exploration of diverse chemical scaffolds to optimize potency and pharmacokinetic properties. nih.govnih.gov One study reported a promising pyrrolo[2,3-d]pyrimidine derivative that demonstrated significant therapeutic effect in a xenograft tumor model. nih.gov The general approach involves structure-activity relationship (SAR) studies to identify key structural features required for potent inhibition. nih.govdrugbank.com
| Inhibitor Class | Target | Therapeutic Area |
| Pyrrolo[2,3-d]pyrimidine derivatives | Axl kinase | Cancer |
| 2,4,5-trisubstitued pyrimidines | Axl kinase | Cancer |
| Quinoline derivatives with 1,3,4-oxadiazol acetamide (B32628) linker | Axl kinase | Cancer |
Conformational Restriction in Drug Discovery through Cyclobutane Integration
A prominent strategy in modern drug design is the principle of conformational restriction, where a flexible molecule's structure is made more rigid. researchgate.net The integration of a cyclobutane ring, such as the one found in this compound, is an effective method for achieving this. nih.govnih.gov
Detailed Research Findings:
The rationale behind conformational restriction is to reduce the entropic penalty that occurs when a flexible ligand binds to its biological target. researchgate.net A flexible molecule has many possible shapes (conformations), and it must adopt a specific one to fit into a binding pocket, which is energetically unfavorable. By incorporating a rigid scaffold like a cyclobutane ring, the number of available conformations is limited, pre-organizing the molecule for its target. nih.gov This can lead to a significant increase in binding affinity and potency. researchgate.net
The unique puckered, three-dimensional structure of the cyclobutane ring is a key attribute. nih.govnih.gov Unlike flat aromatic rings, saturated rings like cyclobutane can better complement the spatial arrangement of amino acid residues in a protein's binding site. nih.gov This increased three-dimensionality can also lead to higher water solubility and lower melting points, which are desirable properties for drug candidates. nih.gov
Furthermore, the introduction of a cyclobutane core can enhance a drug molecule's metabolic stability. nih.govnih.gov By replacing flexible linkers or other metabolically vulnerable sites with the relatively inert cyclobutane ring, chemists can block metabolic pathways that would otherwise deactivate the drug, thereby improving its pharmacokinetic profile. nih.gov
This compound serves as a practical and readily available starting material for medicinal chemists to apply these principles. chemimpex.comfishersci.co.uk It provides a pre-formed, rigid cyclobutane core onto which other necessary pharmacophoric groups can be strategically placed. For example, a flexible ethyl linker in a known active compound could be replaced by the 1,3-disubstituted cyclobutane scaffold from this building block to restrict conformational freedom. nih.gov
Table 1: Chemical Properties of this compound
| Identifier | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol americanelements.com |
| CAS Number | 172324-68-4 fishersci.co.uk |
| IUPAC Name | 3-(phenylmethoxymethyl)cyclobutan-1-ol fishersci.co.ukamericanelements.com |
| Appearance | Light yellow liquid americanelements.com |
| Synonyms | (1S,3S)-3-((benzyloxy)methyl)cyclobutanol americanelements.com |
Table 2: Conceptual Comparison of Flexible vs. Cyclobutane-Restricted Analogues
| Feature | Flexible Analogue (e.g., with ethyl linker) | Cyclobutane-Restricted Analogue | Advantage of Restriction |
| Conformational Freedom | High (many rotatable bonds) | Low (rigid ring structure) | Reduces entropic penalty upon binding. researchgate.netnih.gov |
| Binding Affinity | Potentially lower | Potentially higher | Pre-organization for the target enhances potency. researchgate.net |
| Metabolic Stability | May have metabolically labile sites | Increased | Ring can block access by metabolic enzymes. nih.gov |
| Three-Dimensionality | Variable | Defined puckered shape | Can improve complementarity with protein binding sites. nih.gov |
Stereochemical Analysis and Impact on Research Directions
Elucidation of Cis/Trans Isomerism in Cyclobutane (B1203170) Ring Systems
The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, which leads to a puckered rather than a planar conformation. This puckering is a key factor in the stereochemistry of substituted cyclobutanes. For a 1,3-disubstituted cyclobutane like 3-Benzyloxymethylcyclobutanol, the substituents can be arranged on the same side of the ring (cis) or on opposite sides (trans).
The cis and trans isomers of a given cyclobutane derivative will exhibit distinct physical properties, such as melting points, boiling points, and solubility, which can be exploited for their separation and purification.
Role of Stereochemistry in Defining Reaction Selectivity and Pathway Control
The stereochemistry of cis-3-Benzyloxymethylcyclobutanol plays a crucial role in directing the outcome of subsequent chemical transformations. The spatial orientation of the hydroxyl and benzyloxymethyl groups dictates the accessibility of reagents to the cyclobutane ring and influences the stereoselectivity of reactions.
In the synthesis of carbocyclic nucleoside analogues, the stereochemistry of the cyclobutane core is critical for achieving the desired biological activity. For instance, the stereoselective reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol. vub.ac.be This selectivity is often rationalized by models such as the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the approaching nucleophile. vub.ac.be The presence of the benzyloxy substituent can lead to repulsive electrostatic interactions, favoring attack from the less hindered face to yield the cis isomer. vub.ac.be
Furthermore, intramolecular reactions are particularly sensitive to the stereochemical arrangement of functional groups. For example, a stereoselective intramolecular [2+2] photocycloaddition has been utilized as a key step in the synthesis of cyclobut-A, a carbocyclic nucleoside analogue, to establish the desired stereochemistry in the trisubstituted cyclobutane derivative. rsc.org The cis-configuration of the starting material can facilitate the desired ring formation by bringing the reacting moieties into close proximity.
The ability to control the stereochemical outcome of reactions involving cyclobutane intermediates is therefore a central theme in the synthesis of complex molecular targets. nih.gov
Implications of Molecular Stereoisomerism for Biological Activity and Receptor Binding
The three-dimensional shape of a molecule is a primary determinant of its ability to interact with biological macromolecules such as enzymes and receptors. Consequently, the stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. In the case of nucleoside analogues derived from this compound, the stereochemistry of the cyclobutane ring is expected to have a profound impact on their biological activity.
Carbocyclic nucleosides are a class of compounds where the furanose sugar of natural nucleosides is replaced by a carbocyclic ring. These analogues often exhibit antiviral and anticancer properties. The precise spatial positioning of the nucleobase and the hydroxyl groups on the cyclobutane ring, as dictated by the cis- or trans-configuration, will determine how effectively the molecule can bind to the active site of a target enzyme, such as viral polymerases or kinases.
For instance, studies on other classes of bioactive molecules have demonstrated that cis- and trans-isomers can have vastly different inhibitory effects on enzyme activity. nih.gov The cis-isomer of one compound was found to be a more potent inhibitor than its corresponding trans-isomer. nih.gov This difference in activity is attributed to the different ways the isomers fit into the enzyme's active site. It is therefore highly probable that the cis and trans isomers of nucleoside analogues derived from 3-Benzyloxymethylcyclobutanol will display distinct biological activities. The development of stereoselective syntheses is thus crucial for accessing the biologically relevant isomer and avoiding potential off-target effects from the other isomer.
Advanced Spectroscopic and Crystallographic Methods for Stereochemical Assignment
The unambiguous determination of the stereochemistry of this compound and its derivatives relies on the application of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (such as COSY, HSQC, and NOESY) are powerful tools for elucidating the connectivity and relative stereochemistry of molecules in solution. nih.govnih.gov For cyclobutane systems, the magnitude of the coupling constants between adjacent protons can provide information about the dihedral angles and thus the puckering of the ring and the cis/trans relationship of the substituents. The Nuclear Overhauser Effect (NOE) can reveal through-space proximity between protons, providing further evidence for their relative stereochemistry.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule. This technique provides unambiguous proof of the cis or trans configuration and detailed information about bond lengths, bond angles, and the conformation of the cyclobutane ring.
The combination of these spectroscopic and crystallographic methods provides a comprehensive and reliable basis for the stereochemical assignment of this compound and is essential for understanding its reactivity and biological function. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | (1R,3R)-3-((benzyloxy)methyl)cyclobutan-1-ol |
| Synonyms | cis-3-(Benzyloxymethyl)cyclobutanol |
| Appearance | Light yellow liquid |
Note: The IUPAC name provided is for a specific enantiomer, while "cis" denotes the relative stereochemistry.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of substituted cyclobutanes with defined stereochemistry presents a significant challenge to organic chemists. researchgate.net While methods such as photochemical [2+2] cycloadditions are foundational, the development of more efficient, versatile, and stereoselective routes is a key area of future research. researchgate.netacs.org For cis-3-Benzyloxymethylcyclobutanol, this involves not only the formation of the cyclobutane (B1203170) core but also the precise control of the cis relationship between the hydroxyl and benzyloxymethyl substituents.
Future synthetic strategies could move beyond traditional photochemical methods, which can sometimes lack regioselectivity and require specialized equipment. researchgate.net Promising avenues include transition-metal-catalyzed cycloadditions and ring-expansion or -contraction reactions. rsc.orgnih.gov For instance, the stereoselective contraction of readily available pyrrolidine (B122466) precursors has emerged as a powerful method for producing highly substituted cyclobutanes. nih.govacs.orgnih.gov Adapting such a strategy could provide a novel and controlled entry to the this compound scaffold.
Furthermore, the development of catalytic enantioselective methods will be crucial. While the current focus is on the cis diastereomer, the ability to selectively synthesize either enantiomer of this compound would be of significant value, particularly for biological applications where stereochemistry is often critical to activity. acs.org This could involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the ring-forming reaction.
Table 1: Potential Stereoselective Synthetic Approaches
| Method | Description | Potential Advantages for this compound |
| Transition-Metal Catalyzed [2+2] Cycloaddition | Utilizes transition metal catalysts to promote the cycloaddition of two alkene components. | Potentially milder reaction conditions and improved control over stereoselectivity compared to photochemical methods. rsc.org |
| Pyrrolidine Ring Contraction | Stereospecific conversion of substituted pyrrolidines into cyclobutanes. | Access to complex substitution patterns with high stereocontrol. nih.govacs.org |
| Asymmetric Catalysis | Employs chiral catalysts to favor the formation of one enantiomer over the other. | Enables the synthesis of enantiomerically pure forms for biological evaluation. acs.org |
Exploration of New Biological Targets for this compound Derivatives
The cyclobutane motif is present in a number of biologically active natural products and synthetic drugs, exhibiting activities ranging from antimicrobial to anticancer. nih.govresearchgate.netopenmedicinalchemistryjournal.com The incorporation of a cyclobutane ring can confer conformational rigidity and improve metabolic stability, properties that are highly desirable in drug design. ru.nl this compound, with its alcohol and ether functionalities, serves as an excellent starting point for the synthesis of a diverse library of derivatives for biological screening.
A particularly promising area is the development of novel nucleoside analogues. nih.gov Carbocyclic nucleosides, where the furanose ring is replaced by a cyclobutane or cyclopentane (B165970) ring, are known to possess significant antiviral and anticancer properties. acs.orgcollectionscanada.gc.camdpi.com The this compound core could be elaborated to introduce various nucleobases, with the benzyloxymethyl group potentially mimicking the 5'-hydroxymethyl group of natural nucleosides. These new analogues could be evaluated against a panel of viral and cancer cell lines, with a focus on targets like reverse transcriptase and DNA polymerase. nih.govmdpi.com
Beyond nucleoside analogues, the hydroxyl group of this compound provides a convenient handle for esterification or etherification to introduce a wide array of other functional groups. These derivatives could be screened against a broad range of biological targets, including enzymes and receptors implicated in various diseases. The inherent three-dimensionality of the cyclobutane scaffold may allow for unique binding interactions not achievable with more planar structures. ru.nl
Computational Chemistry Approaches to Predict Reactivity and Stereoselectivity
Computational chemistry has become an indispensable tool in modern organic chemistry, providing deep insights into reaction mechanisms and allowing for the prediction of reactivity and stereoselectivity. acs.orgnih.govacs.org For a system like this compound, computational methods can play a crucial role in guiding synthetic efforts and understanding the molecule's conformational behavior.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential synthetic routes, helping to identify the most energetically favorable pathways and predict the stereochemical outcome of reactions. acs.orgacs.org For example, in the context of a [2+2] cycloaddition, computational analysis can elucidate the factors that favor the formation of the cis isomer. Furthermore, computational studies can be used to predict the regioselectivity of reactions on the cyclobutane ring. rsc.org
Conformational analysis of this compound and its derivatives is another area where computational chemistry can provide valuable information. acs.orgnih.govacs.org The cyclobutane ring is not planar but exists in a puckered conformation. dalalinstitute.comlibretexts.org Understanding the preferred conformations and the energy barriers to ring flipping is essential for designing molecules that can effectively interact with biological targets. Molecular dynamics simulations can be used to explore the conformational landscape of these molecules in different solvent environments, providing a more dynamic picture of their behavior. acs.org The insights gained from these computational studies can help to rationalize observed biological activities and guide the design of new derivatives with improved properties.
Table 2: Application of Computational Methods
| Computational Technique | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states for synthesis. | Prediction of reactivity, regioselectivity, and stereoselectivity. acs.orgacs.orgrsc.org |
| Conformational Analysis | Determining the preferred puckered conformations of the cyclobutane ring. | Understanding the three-dimensional structure and its influence on properties. acs.orgdalalinstitute.comlibretexts.org |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in solution. | Insight into conformational flexibility and interactions with the solvent. acs.org |
Q & A
Q. What are the key synthetic routes for cis-3-Benzyloxymethylcyclobutanol, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclobutanol derivatives and benzyl-protected intermediates. A common approach is the nucleophilic substitution of a cyclobutanol precursor with a benzyloxymethyl group under controlled conditions. For example, the stereochemistry of the product (cis-configuration) is influenced by the steric environment of the cyclobutane ring during the substitution step. Reaction solvents (e.g., THF or DMF) and catalysts (e.g., Lewis acids) can modulate regioselectivity. The molecular structure (C₁₂H₁₆O₂) and stereochemistry are confirmed via NMR and X-ray crystallography .
Q. How is the molecular structure of this compound validated experimentally?
Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assignments of cyclobutane ring protons (δ ~2.5–3.5 ppm) and benzyloxymethyl groups (δ ~4.5–7.5 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 192.25424 (C₁₂H₁₆O₂) confirms the molecular weight .
- InChI Analysis : The InChI string (1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+) provides stereochemical descriptors for the cis-configuration .
Advanced Research Questions
Q. What strategies mitigate stereochemical instability during the synthesis of this compound?
The cis-configuration is prone to epimerization under acidic or high-temperature conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conducting substitutions at ≤0°C to limit ring strain-induced rearrangements.
- Protecting Group Optimization : Using benzyl groups (as in the compound) to stabilize the cyclobutanol oxygen and reduce steric strain.
- Computational Modeling : DFT calculations to predict transition-state energies and identify stable intermediates .
Q. How can conflicting NMR data for this compound be resolved?
Discrepancies in proton coupling constants or chemical shifts often arise from solvent polarity or impurities. Resolution methods:
Q. What computational tools are effective in predicting the reactivity of this compound in catalytic systems?
Molecular docking software (e.g., AutoDock) and quantum mechanics/molecular mechanics (QM/MM) simulations can model interactions with catalysts. For example, the hydroxyl group’s orientation (C12H16O2) influences hydrogen bonding with transition-metal catalysts, affecting reaction pathways. Parametrization using the InChI stereochemical data improves accuracy .
Q. How does the cis-configuration impact the compound’s stability under oxidative or hydrolytic conditions?
The cis arrangement increases steric hindrance around the hydroxyl group, slowing hydrolysis compared to trans-isomers. Oxidative stability is tested via:
- Accelerated Aging Studies : Exposing the compound to H₂O₂ or UV light and monitoring degradation via HPLC.
- Kinetic Isotope Effects (KIE) : Deuterated analogs to study hydrogen abstraction rates during oxidation .
Methodological Guidance
Q. What analytical workflows are recommended for quantifying trace impurities in this compound?
- HPLC-PDA/MS : Separates impurities using a C18 column (acetonitrile/water gradient) and identifies them via fragmentation patterns.
- Limit Tests : Compare retention times and UV spectra against synthetic byproducts (e.g., trans-isomers or benzyl alcohol derivatives) .
Q. How should researchers design experiments to study the compound’s role in asymmetric catalysis?
- Chiral Ligand Screening : Test the compound as a ligand in metal-catalyzed reactions (e.g., enantioselective hydrogenation).
- Kinetic Resolution Experiments : Measure enantiomeric excess (ee) using chiral GC or HPLC to assess stereochemical influence .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles for this compound?
Variations may stem from polymorphic forms or residual solvents. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
